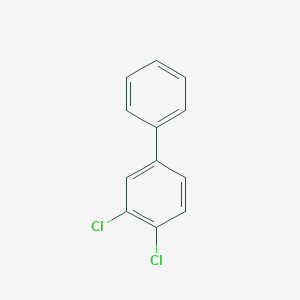

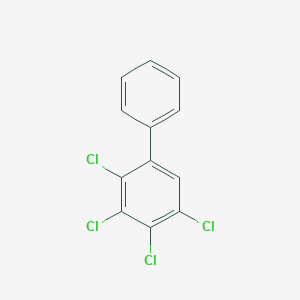

2,3,4,5-Tetrachlorobiphenyl

Descripción general

Descripción

2,3’,4’,5-Tetrachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .

Synthesis Analysis

Anaerobic cultures capable of reductively dechlorinating 2,3,4,5-tetrachlorobiphenyl (CB) were enriched from three different sediments, one estuarine, one marine and one riverine . Two different electron donors were used in enrichments with the estuarine sediment (elemental iron or a mixture of fatty acids) .

Molecular Structure Analysis

The molecular formula of 2,3’,4’,5-Tetrachlorobiphenyl is C12H6Cl4 . The IUPAC name is 1,2-dichloro-4-(2,5-dichlorophenyl)benzene . The InChI is InChI=1S/C12H6Cl4/c13-8-2-4-10(14)9(6-8)7-1-3-11(15)12(16)5-7/h1-6H .

Chemical Reactions Analysis

Rates of dechlorination of this compound (PCB 61) to 2,3,5-trichlorobiphenyl (PCB 23) by an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1, were measured over an environmentally relevant range of 1 to 500 ng L –1 in sediment-free medium using a high concentration of cells (>10 6 cells mL –1) .

Physical And Chemical Properties Analysis

The molecular weight of 2,3’,4’,5-Tetrachlorobiphenyl is 292.0 g/mol .

Aplicaciones Científicas De Investigación

Microbial Reductive Dechlorination

A study found that a bacterial culture could reductively dechlorinate 2,3,4,5-tetrachlorobiphenyl (2,3,4,5-CB) to 2,3,5-trichlorobiphenyl (2,3,5-CB) in aqueous media. This transformation did not exhibit significant carbon isotopic fractionation, suggesting a minimal isotope effect during microbial reductive dechlorination of polychlorinated biphenyls (PCBs) (Drenzek et al., 2001).

Cometabolic Degradation by Bacterial Cultures

Ralstonia sp. strain SA-5 and Pseudomonas sp. strain SA-6, obtained from contaminated soils, were found to substantially metabolize this compound (2,3,4,5-tetraCB) in the presence of biphenyl supplementation. These strains demonstrated significant degradation abilities, indicating potential applications in bioremediation of PCB-contaminated environments (Adebusoye et al., 2008).

Sediment Culture Studies for Dechlorination

Anaerobic cultures from various sediment types showed the capability to dechlorinate this compound. The presence of Dehalococcoides-like bacterial populations was strongly correlated with dechlorination, suggesting their significant role in this process and potential applications in environmental remediation (Yan, LaPara, & Novak, 2006).

Synthesis and Study of Bibenzimidazolylidenes

Research involving the synthesis of 3,3′,4,4′-tetrachlorobiphenyl led to the creation of a new family of fluorescent 5,5′-bibenzimidazolium salts. This synthesis pathway offers potential applications in the development of novel materials for various scientific fields (Er et al., 2009).

Quantum Chemistry and Toxicity Studies

A study using quantum chemistry and molecular descriptors established a model correlating the toxicity of PCBs, including this compound, with their molecular properties. This approach provides a novel method for estimating the toxicity of PCBs, which could be valuable in environmental health and safety assessments (Eddy, 2020).

Photocatalytic Treatment of Sludge Matrix

A study on the removal of 2,2′,5,5′-tetrachlorobiphenyl from activated sludge matrix using a thin film-based photocatalytic system revealed significant removal of the compound under specific conditions. This research offers insights into the potential use of photocatalytic systems for treating PCB-contaminated environments (Tunçal, Çifçi, & Uslu Orhan, 2015).

Electrochemical Impedance Determination

An electrochemical impedance sensor based on a single-walled carbon nanotube/pyrenecyclodextrin hybrid was developed for the determination of PCBs, including 3,3',4,4'-tetrachlorobiphenyl. This technology offers potential applications in the detection and monitoring of PCBs in environmental samples (Wei et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of 2,3,4,5-Tetrachlorobiphenyl is the Estrogen receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues . Additionally, it also targets the core circadian component PER1 .

Mode of Action

This compound interacts with its targets by inhibiting the basal and circadian expression of PER1 . This regulation of the circadian clock is achieved by repressing the CLOCK-ARNTL/BMAL1 heterodimer-mediated transcriptional activation of PER1 .

Biochemical Pathways

The compound can be degraded by microbial communities naturally present in the environment through two processes: anaerobic reductive dechlorination (organohalide respiration) of higher chlorinated congeners and aerobic oxidative degradation of lower chlorinated congeners .

Pharmacokinetics

The rate of dechlorination of this compound to 2,3,5-trichlorobiphenyl by an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1, is a linear function of PCB substrate concentration below the maximum aqueous solubility of PCB 61 . This suggests that the bioavailability of the compound is influenced by its concentration .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the basal and circadian expression of the core circadian component PER1 . This results in the regulation of the circadian clock .

Action Environment

Environmental factors such as the presence of microbial communities and the concentration of the compound in the environment influence its action, efficacy, and stability . For instance, low numbers of organohalide respiring bacteria rather than bioavailability accounts for low rates of dechlorination typically observed in sediments .

Safety and Hazards

Direcciones Futuras

Using passive samplers to measure the concentration of dissolved PCBs in the porewater combined with knowledge of congener-specific rates for organohalide respirer (s), it will be possible to project the in situ rate and final concentration of PCBs for a specific site after treatment by bioaugmentation .

Análisis Bioquímico

Biochemical Properties

2,3,4,5-Tetrachlorobiphenyl is known to interact with various biomolecules. It has been found to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction suggests that this compound can influence biochemical reactions involving enzymes and proteins.

Cellular Effects

The effects of this compound on cells are significant. It has been observed to inhibit the development, activation, proliferation, and differentiation of T cells . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It inhibits PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This indicates that this compound can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that the rate of dechlorination of this compound to 2,3,5-trichlorobiphenyl by an organohalide respiring bacterium occurs at concentrations as low as 1 ng L^−1 . This suggests that this compound has a certain degree of stability and can have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, a study on adolescent rats showed that exposure to 2,2′,5,5′-Tetrachlorobiphenyl did not affect overall body weight . This suggests that high doses of this compound may not necessarily lead to toxic or adverse effects.

Metabolic Pathways

This compound is involved in certain metabolic pathways. It has been found to be metabolized by Ralstonia sp. strain SA-5 and Pseudomonas sp. strain SA-6 in the presence of biphenyl supplementation . This suggests that this compound can interact with enzymes or cofactors and can affect metabolic flux or metabolite levels.

Propiedades

IUPAC Name |

1,2,3,4-tetrachloro-5-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-9-6-8(7-4-2-1-3-5-7)10(14)12(16)11(9)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQDGCWIOSOMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074135 | |

| Record name | 2,3,4,5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33284-53-6 | |

| Record name | 2,3,4,5-Tetrachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33284-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/392EXD3SC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B164810.png)